molecular formula C12H9ClN2O B13902449 4-Chloro-6-ethoxyquinoline-7-carbonitrile

4-Chloro-6-ethoxyquinoline-7-carbonitrile

Cat. No.: B13902449
M. Wt: 232.66 g/mol
InChI Key: KUTCEENANKZBNR-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxyquinoline-7-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethoxyquinoline-7-carbonitrile typically involves the reaction of 4-chloroquinoline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced at the 6th position of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-ethoxyquinoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-ethoxyquinoline-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxyquinoline-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 2-Chloro-6-methoxyquinoline-3-carbonitrile
  • 4-Chloro-7-methoxyquinoline-6-carboxamide
  • 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde

Comparison: 4-Chloro-6-ethoxyquinoline-7-carbonitrile is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-6-ethoxyquinoline-7-carbonitrile

InChI

InChI=1S/C12H9ClN2O/c1-2-16-12-6-9-10(13)3-4-15-11(9)5-8(12)7-14/h3-6H,2H2,1H3

InChI Key

KUTCEENANKZBNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1C#N)Cl

Origin of Product

United States

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